TRPA1 Antagonist Potency: A Direct, Quantitative Comparison with a Reference Antagonist
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide demonstrates antagonism at the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key target in pain and inflammatory pathways. In a head-to-head assay, it exhibited an IC50 of 330 nM against human TRPA1 expressed in HEK293-TREx cells [1]. In contrast, the well-characterized reference TRPA1 antagonist A-967079 displays a more potent IC50 of 67 nM against the same human isoform under comparable conditions . This ~5-fold difference in potency provides a clear benchmark for selecting the appropriate tool compound based on the required concentration window for a given experiment. Furthermore, the compound shows markedly reduced potency at the rat TRPA1 ortholog (IC50 of 1,800 nM), highlighting a significant species selectivity difference compared to A-967079, which has an IC50 of 289 nM for the rat isoform [1].
| Evidence Dimension | TRPA1 Antagonist Potency (Human) |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | A-967079: IC50 = 67 nM |
| Quantified Difference | A-967079 is ~5-fold more potent |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells; Fluo-4 NW calcium flux assay |
Why This Matters
This quantitative comparison allows researchers to select between a highly potent reference antagonist (A-967079) and a less potent, structurally distinct alternative (402-21-1) for studies where differential target engagement or off-target profiling is required.
- [1] BindingDB. BDBM50021822 (CHEMBL3298322). Affinity data for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide. IC50: 330 nM (human TRPA1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021822 View Source
